3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid
CAS No.: 115375-25-2
Cat. No.: VC6239245
Molecular Formula: C14H18O4
Molecular Weight: 250.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115375-25-2 |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.294 |
| IUPAC Name | (E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
| Standard InChI Key | PLGNEGWMEJBADZ-SOFGYWHQSA-N |
| SMILES | CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring with two alkoxy substituents: a methoxy (-OCH₃) group at the 3-position and a butoxy (-OC₄H₉) group at the 4-position. The prop-2-enoic acid moiety (-CH=CH-COOH) is conjugated to the aromatic system, contributing to its planar geometry and electronic delocalization. The E-isomer (trans configuration) is predominant due to steric hindrance favoring the trans arrangement of the carboxylic acid group relative to the phenyl ring.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molecular Weight | 250.29 g/mol | |
| IUPAC Name | (E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid | |
| logP (Partition Coefficient) | ~2.5 (estimated) | |
| Solubility | Low in water; soluble in DMSO |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic stretching).
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NMR: Distinct signals for the butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) and methoxy protons (δ 3.8 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Knoevenagel condensation between 4-butoxy-3-methoxybenzaldehyde and malonic acid in the presence of a base catalyst (e.g., piperidine).
Key parameters:
-
Reaction temperature: 80–100°C
-
Yield: 60–75% after recrystallization.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts. Automated systems monitor pH and temperature, achieving yields >85%. Purification involves fractional distillation followed by chromatography for high-purity grades (>98%).
Biological Activity and Mechanisms
Antioxidant Properties
The compound scavenges free radicals via its phenolic hydroxyl group (generated upon metabolic demethylation) and conjugated double bond, which stabilizes radical intermediates . In vitro assays show 50% radical scavenging at 25 µM, comparable to ascorbic acid.
Anti-Inflammatory Effects
In murine models, the compound reduced paw edema by 40% at 10 mg/kg by suppressing NF-κB and COX-2 pathways. This activity is attributed to the butoxy group’s lipophilicity, enhancing membrane permeability.
Enzyme Interactions
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Cyclooxygenase-2 (COX-2): Competitive inhibition (IC₅₀ = 12 µM) due to binding at the active site.
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Tyrosinase: Moderate inhibition (IC₅₀ = 45 µM), suggesting potential in hyperpigmentation therapies .
Applications in Pharmaceutical and Material Sciences
Drug Development
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Prodrug Derivatives: Esterification of the carboxylic acid group improves oral bioavailability. Stearate derivatives show 90% absorption in rat models.
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Polymer Synthesis: Copolymerized with ethylene glycol to form hydrogels for controlled drug release.
Industrial Uses
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UV Absorbers: Incorporated into sunscreens due to strong UVB absorption (λₘₐₓ = 310 nm).
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Antioxidant Additives: Used in lubricants (0.1–0.5% w/w) to prevent oxidative degradation.
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Bioactivity
| Compound | Substituents | logP | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid | -OCH₃, -OC₄H₉ | 2.5 | 12 |
| 3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid | -OCH₃, -OCF₂H | 1.8 | 18 |
| Ferulic acid | -OH, -OCH₃ | 1.1 | 35 |
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